molecular formula C27H22N4O3 B046024 Picrasidine A CAS No. 82652-20-8

Picrasidine A

Número de catálogo B046024
Número CAS: 82652-20-8
Peso molecular: 450.5 g/mol
Clave InChI: MSRXRROCBIUJCG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Picrasidine A is a dimeric β-carboline-type alkaloid . It is a reference standard .


Synthesis Analysis

The synthesis of Picrasidine A involves a late-stage regio-selective aza-[4 + 2] cycloaddition of vinyl β-carboline alkaloids . This aza-[4 + 2] cycloaddition might be involved in the biosynthetic pathway . Computational studies revealed that such aza-[4 + 2] cycloaddition is a stepwise process .


Molecular Structure Analysis

The molecular structure of Picrasidine A is C27H22N4O3 .


Chemical Reactions Analysis

Picrasidine A is a dimeric β-carboline-type alkaloid isolated from the root of Picrasma quassioides . It has been identified to have PPARα agonistic activity by a mammalian one-hybrid assay from a compound library .


Physical And Chemical Properties Analysis

The physical and chemical properties of Picrasidine A include its molecular structure (C27H22N4O3) and its classification .

Aplicaciones Científicas De Investigación

Anticancer Activity in Head and Neck Squamous Cell Carcinoma (HNSCC)

Picrasidine A has shown promising results in inhibiting the metastasis of HNSCC. It impedes cell motility, migration, and invasion by modulating key proteins involved in the epithelial-mesenchymal transition (EMT) process. Specifically, it upregulates E-cadherin and ZO-1 while downregulating beta-catenin and Snail, which are crucial in the EMT process .

Modulation of MAPK Signaling Pathway

In molecular biology, Picrasidine A’s impact on the MAPK signaling pathway is noteworthy. It reduces the phosphorylation of ERK, a key molecule in this pathway, which plays a significant role in cell differentiation and proliferation. This action contributes to its potential as an anticancer agent .

Inhibition of Serine Protease KLK-10

Biochemically, Picrasidine A reduces the expression of the serine protease KLK-10. This enzyme is implicated in various physiological processes, including cancer progression. By inhibiting KLK-10, Picrasidine A may offer a therapeutic approach for treating cancers where this protease is overexpressed .

Potential Drug for Targeting Multiple Signaling Pathways

Picrasidine A targets multiple signaling pathways, making it a potential drug candidate for complex diseases like cancer. Its ability to interact with various molecular targets can lead to a multi-faceted approach in drug development .

Apoptosis Induction in Nasopharyngeal Carcinoma (NPC) Cells

Picrasidine A induces cytotoxic effects in NPC cells, causing cell cycle arrest and apoptosis. This suggests its potential use in developing treatments for NPC, a type of cancer that is particularly prevalent in certain regions .

Environmental Impact of Source Plant Picrasma quassioides

While not a direct application of Picrasidine A, the environmental science aspect of its source plant, Picrasma quassioides, is significant. The plant’s growth and harvesting need to be managed sustainably to ensure the continued availability of Picrasidine A for research and potential therapeutic use .

Material Science Applications

Currently, there is limited information on the direct applications of Picrasidine A in material science. However, the study of its molecular structure and properties could inspire the design of novel materials or coatings with specific biological activities .

Therapeutic Potential Beyond Oncology

Given its diverse biological activities, Picrasidine A may have therapeutic potential beyond oncology. Its effects on cellular processes and signaling pathways could be relevant in other diseases characterized by abnormal cell behavior or protein expression .

Mecanismo De Acción

Target of Action

Picrasidine A, like other picrasidines, primarily targets cancer cells, particularly Head and Neck Squamous Cell Carcinoma (HNSCC) cells . It interacts with several molecular targets within these cells, including E-cadherin, ZO-1, beta-catenin, Snail, and the serine protease KLK-10 . These targets play crucial roles in cell motility, migration, and invasion, which are key processes in cancer metastasis .

Mode of Action

Picrasidine A interacts with its targets to inhibit the Epithelial-Mesenchymal Transition (EMT) process, a critical step in cancer metastasis . Specifically, it upregulates E-cadherin and ZO-1 and downregulates beta-catenin and Snail . Moreover, Picrasidine A reduces the expression of the serine protease KLK-10 . At the signaling level, the compound reduces the phosphorylation of ERK , a key protein in the MAPK signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by Picrasidine A is the MAPK signaling pathway . By reducing the phosphorylation of ERK, Picrasidine A disrupts this pathway, thereby inhibiting HNSCC metastasis . The compound also affects the EMT process, a critical pathway in cancer metastasis .

Result of Action

The primary result of Picrasidine A’s action is the significant inhibition of HNSCC cell motility, migration, and invasion . This is achieved through its interaction with various molecular targets and its disruption of key biochemical pathways . Ultimately, these actions collectively facilitate the inhibition of HNSCC metastasis .

Direcciones Futuras

Picrasidine A has potential as a lead compound for further drug development . It could be a useful chemical tool for elucidating the mechanism of PPARβ/δ-regulated specific gene expression and the biological significance of PPARβ/δ .

Propiedades

IUPAC Name

3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3/c1-33-21-9-5-7-17-23-22(34-2)14-29-19(26(23)31-24(17)21)10-11-20(32)27-25-16(12-13-28-27)15-6-3-4-8-18(15)30-25/h3-9,12-14,30-31H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRXRROCBIUJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(=O)C4=NC=CC5=C4NC6=CC=CC=C56)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picrasidine A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Picrasidine A
Reactant of Route 2
Picrasidine A
Reactant of Route 3
Reactant of Route 3
Picrasidine A
Reactant of Route 4
Reactant of Route 4
Picrasidine A
Reactant of Route 5
Picrasidine A
Reactant of Route 6
Reactant of Route 6
Picrasidine A

Q & A

Q1: What is unique about the structure of Picrasidine A compared to other bis-β-carboline alkaloids?

A1: Picrasidine A is the first reported bis-β-carboline alkaloid possessing a novel cyclobutane moiety. []

Q2: What is the source of Picrasidine A?

A2: Picrasidine A, along with other quassidines and picrasidine C, has been isolated from the stems of Picrasma quassioides. []

Q3: Has Picrasidine A shown any promising biological activity?

A3: While Picrasidine A was evaluated for anti-inflammatory activity, it only exhibited weak effects. []

Q4: Were other quassidines isolated alongside Picrasidine A? If so, what are their structural differences?

A4: Yes, Quassidines B, C, and D were also isolated from Picrasma quassioides alongside Picrasidine A. These compounds differ in the substituents and linkages present on their core bis-β-carboline structures. []

Q5: What is the proposed biosynthetic pathway for Picrasidine A and other related alkaloids?

A5: A potential biosynthetic pathway for Picrasidine A and other related alkaloids has been proposed, suggesting they originate from simpler β-carboline precursors. []

Q6: How was the structure of Picrasidine A confirmed?

A6: The structure of Picrasidine A was determined using a combination of 1D and 2D NMR spectroscopy and X-ray diffraction data. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.